molecular formula C15H26N4OS B5765942 1'-(Cyclopropylcarbamothioyl)-1,4'-bipiperidine-4'-carboxamide

1'-(Cyclopropylcarbamothioyl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B5765942
M. Wt: 310.5 g/mol
InChI Key: XNNZOJYIZFICIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropylcarbamothioyl group attached to a bipiperidine backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide involves several steps, typically starting with the preparation of the bipiperidine core. This can be achieved through a series of cyclization reactions. The cyclopropylcarbamothioyl group is then introduced via a nucleophilic substitution reaction, where a suitable cyclopropylcarbamothioyl donor reacts with the bipiperidine intermediate under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the cyclopropylcarbamothioyl group can be replaced with other functional groups using appropriate nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and product formation .

Scientific Research Applications

1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamothioyl group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide include other bipiperidine derivatives and cyclopropyl-containing molecules. Compared to these, 1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include cis-1,2-dibromocyclopentane and other cycloalkane derivatives .

Properties

IUPAC Name

1-(cyclopropylcarbamothioyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4OS/c16-13(20)15(19-8-2-1-3-9-19)6-10-18(11-7-15)14(21)17-12-4-5-12/h12H,1-11H2,(H2,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNZOJYIZFICIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=S)NC3CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.